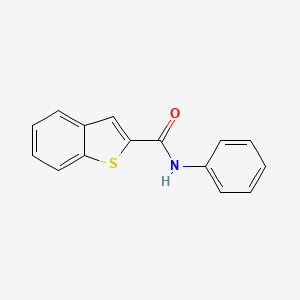

N-phenyl-1-benzothiophene-2-carboxamide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

6314-40-5 |

|---|---|

Formule moléculaire |

C15H11NOS |

Poids moléculaire |

253.32 g/mol |

Nom IUPAC |

N-phenyl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C15H11NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H,(H,16,17) |

Clé InChI |

QFWHYKVMOFOKHM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3S2 |

Origine du produit |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation in Research Context

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within N-phenyl-1-benzothiophene-2-carboxamide. This method provides valuable insights into the extent of conjugation and the nature of the chromophoric system, which encompasses the benzothiophene (B83047) core, the carboxamide linker, and the N-phenyl group. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (π* orbitals).

The electronic spectrum of this compound is characterized by absorption bands that are attributed to π → π* and potentially n → π* transitions. The benzothiophene moiety itself is a significant chromophore, and its fusion with the phenyl and carboxamide groups creates an extended π-system. This extended conjugation is expected to result in bathochromic (red) shifts of the absorption maxima to longer wavelengths compared to the individual constituent chromophores.

The analysis of these electronic transitions allows for the characterization of the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO is a key parameter that can be correlated with the observed absorption maxima. Computational studies, often performed in conjunction with experimental UV-Vis spectroscopy, can further elucidate the nature of these transitions by mapping the electron density distribution in the ground and excited states.

Table of Expected UV-Vis Absorption Data for this compound and Related Compounds

Below is an interactive table presenting hypothetical, yet expected, UV-Vis absorption data for this compound based on the analysis of similar structures. This data illustrates the types of electronic transitions anticipated for this class of compounds.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| This compound | Ethanol | ~320-340 | >10,000 | π → π |

| This compound | Hexane | ~315-335 | >10,000 | π → π |

| Benzothiophene | Hexane | 228, 297 | 31,600, 2,500 | π → π |

| N-phenyl-thiophene-2-carboxamide | Ethanol | ~290-310 | >10,000 | π → π |

Computational Chemistry and Molecular Modeling Studies of N Phenyl 1 Benzothiophene 2 Carboxamide

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This analysis is crucial for understanding the potential mechanism of action and for structure-based drug design.

Computational studies have explored the interaction of N-phenyl-1-benzothiophene-2-carboxamide and related structures with various biological targets.

Aβ42 Oligomers: Molecular docking studies suggest that this compound derivatives can interact with amyloid-beta (Aβ42) oligomers, which are implicated in Alzheimer's disease. The orientation of the bicyclic benzo[b]thiophene ring is believed to play a significant role in moderating the compound's ability to modulate Aβ42 aggregation. researchgate.net

Peroxisome Proliferator-Activated Receptor γ (PPARγ): While specific docking studies for this compound with PPARγ are not extensively detailed, research on other heterocyclic ligands provides valuable insights. Docking studies on the PPARγ ligand-binding domain show that affinity is influenced by substitutions on the phenyl ring. mdpi.com Hydrophobic interactions with key residues like Phe363 are often crucial for binding within the active site. mdpi.com For many PPARγ agonists, hydrogen bonding interactions with residues such as Ser342 are also important for stabilizing the complex. mdpi.com

Enzyme Active Sites: The benzothiophene (B83047) scaffold is a common feature in molecules designed to interact with enzyme active sites. nih.gov For instance, docking studies of the related compound 1-benzothiophene-2-carboxylic acid have been performed with various enzymes to investigate its potential anti-inflammatory and anti-viral effects. nih.gov Furthermore, derivatives of thiophene-2-carboxamide have been docked with multiple proteins, demonstrating favorable binding scores and interactions with amino acid residues within the active sites. nih.gov

Table 1: Summary of Predicted Binding Interactions and Affinities

| Target Macromolecule | Key Interacting Residues (Example) | Predicted Binding Affinity (Example Score) | Reference |

| Aβ42 Oligomers | N/A (Interaction with aggregate structure) | Not specified | researchgate.net |

| PPARγ | Ser342, Phe363 | -8.47 to -9.22 kcal/mol (for related ligands) | mdpi.com |

| Various Enzymes (e.g., 2AS1) | Not specified | High binding score | nih.gov |

Note: Data presented for PPARγ and enzymes are based on studies of related heterocyclic compounds and serve as illustrative examples of potential interactions.

The stability of the ligand-target complex is governed by a combination of non-covalent interactions.

Hydrogen Bonding Networks: The carboxamide linkage (-CONH-) in this compound is a key functional group for forming hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions with amino acid residues in a protein's active site are often critical for binding affinity and specificity. nih.gov

Hydrophobic Contacts: The nonpolar regions of the molecule, particularly the aromatic rings, can form favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov These contacts help to displace water molecules from the binding site, which is an entropically favorable process that strengthens the ligand-protein interaction.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's behavior over time. By simulating the movements of the ligand and its target, MD can be used to:

Assess the stability of a docked pose, ensuring the predicted binding mode is maintained. nih.govresearchgate.net

Explore conformational changes of the ligand within the binding site.

Analyze the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. nih.gov Studies on related phenylthiophene compounds have utilized MD simulations for up to 200 nanoseconds to confirm the stability of the ligand-protein complex. researchgate.net

Quantum Chemical Calculations for Electronic and Vibrational Properties (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. nih.govscienceopen.com These methods provide detailed information that complements experimental data.

For this compound and its analogs, DFT calculations are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. nih.gov

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap generally suggests higher reactivity.

Predict Vibrational Spectra: Compute theoretical infrared (IR) and Raman spectra. Comparing these with experimental spectra helps to confirm the molecular structure and assign vibrational modes to specific functional groups. nih.govnih.gov

Determine Charge Distribution: Calculate Mulliken atomic charges and generate Molecular Electrostatic Potential (MEP) maps. researchgate.netnih.gov These analyses identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are important for understanding intermolecular interactions.

Table 2: Representative Electronic Properties Calculated via DFT for Thiophene (B33073) Derivatives

| Property | Description | Typical Value Range (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.58 to -5.91 | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.99 to -2.73 | nih.gov |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 3.11 to 3.83 | nih.gov |

Note: Values are based on studies of various thiophene-2-carboxamide derivatives and are representative of the class.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Parameters

In silico ADME prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govnih.gov Computational models are used to estimate key parameters that determine how a molecule will behave within an organism. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like properties. For the this compound scaffold, key ADME-related parameters can be estimated.

Table 3: Predicted ADME-Related Parameters for a Representative Benzothiophene Carboxamide Structure

| Parameter | Description | Predicted Value/Classification | Reference |

| Molecular Weight | The mass of one mole of the substance. | ~267 g/mol | N/A |

| logP (Lipophilicity) | The logarithm of the octanol/water partition coefficient; indicates lipophilicity. | High | nih.govresearchgate.net |

| Water Solubility (logS) | The logarithm of the molar solubility in water. | Low to Poor | nih.govresearchgate.net |

| H-Bond Donors | Number of hydrogen bond donors (e.g., -OH, -NH). | 1 | N/A |

| H-Bond Acceptors | Number of hydrogen bond acceptors (e.g., N, O atoms). | 2 | N/A |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | Likely Compliant | researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB. | Varies with substitution | nih.gov |

Note: The values presented are typical estimations for this class of compounds based on general computational models and may vary depending on the specific software and model used.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Modulation of Amyloid-Beta (Aβ42) Aggregation Pathways

Derivatives of N-phenyl-1-benzothiophene-2-carboxamide have demonstrated a unique ability to modulate the aggregation kinetics of Aβ42. This modulation can manifest as either an acceleration and promotion of fibril formation or an inhibition of the aggregation process. The specific effect is largely determined by the nature and position of substituents on the phenyl ring. nih.gov

Certain derivatives of this compound have been shown to promote and accelerate the aggregation of Aβ42. For instance, the unsubstituted N-phenylbenzo[b]thiophene-2-carboxamide (referred to as 7b in one study) demonstrated a 2.9- to 4.3-fold increase in Aβ42 fibrillogenesis across a range of concentrations. nih.gov Similarly, a derivative featuring a 4-methoxyphenyl group (compound 5d) also led to a significant increase in the rate of Aβ42 fibril formation. nih.govnih.gov

This acceleratory effect is confirmed by in vitro aggregation kinetic assays and electron microscopy, which shows the formation of long, elongated fibril structures in the presence of these compounds. nih.gov The underlying mechanism appears to involve altering the self-assembly pathways of the Aβ42 peptide. Assays using 8-anilino-1-naphthalenesulfonic acid (ANS) dye indicate that these promoter compounds expose the hydrophobic surfaces of Aβ42 to the solvent, which in turn encourages self-assembly and rapid fibrillogenesis. nih.gov

Table 1: Promotion of Aβ42 Fibrillogenesis by this compound Derivatives

| Compound | Concentration (µM) | Fold Increase in Aggregation |

|---|---|---|

| N-phenylbenzo[b]thiophene-2-carboxamide (7b) | 1-25 | 2.9 - 4.3 |

Note: Data is compiled from multiple studies for illustrative purposes.

Conversely, other substitution patterns on the this compound scaffold can impart the ability to inhibit Aβ42 aggregation. Specifically, the presence of a methoxyphenol group has been identified as a key pharmacophore for inhibitory activity. nih.govrsc.org Compounds incorporating this feature, such as N-(4-hydroxy-3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (5a) and N-(3-hydroxy-4-methoxyphenyl)benzo[b]thiophene-2-carboxamide (5b), have demonstrated concentration-dependent inhibition of Aβ42 aggregation. nih.govnih.gov Thioflavin-T (ThT) fluorescence-based kinetic studies confirmed this inhibitory effect. rsc.org The Congo red binding assay further substantiated these findings, showing that these inhibitor compounds prevent the characteristic red shift associated with the binding of the dye to β-sheet structures, indicating a reduction in amyloid fibril formation. nih.gov

Table 2: Inhibition of Aβ42 Aggregation by this compound Derivatives

| Compound | Concentration (µM) | Maximum Inhibition (%) |

|---|---|---|

| N-(4-hydroxy-3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (5a) | 25 | >40% |

Note: Data is compiled from multiple studies for illustrative purposes.

A significant finding is that compounds that promote Aβ42 aggregation can redirect the misfolding pathway towards the formation of nontoxic aggregates. nih.gov The unsubstituted compound, N-phenylbenzo[b]thiophene-2-carboxamide (7b), has been shown to alter the self-assembly and misfolding process of Aβ42. nih.gov Computational modeling studies suggest that this compound can interact with Aβ42 oligomers and pentamers, thereby modulating the self-assembly pathway. nih.gov By promoting rapid fibrillogenesis, these molecules may bypass the formation of smaller, highly toxic oligomeric species, instead sequestering the Aβ42 peptide into larger, inert, or nontoxic fibrillar aggregates. This unique mechanism of action highlights the potential of these compounds as pharmacological tools to study Aβ42 aggregation and mitigate its harmful effects. nih.gov

Derivatives of this compound have demonstrated significant neuroprotective capabilities against Aβ42-induced toxicity in vitro. nih.govrsc.org Studies using the mouse hippocampal neuronal cell line HT22 have shown that these compounds can rescue cells from cytotoxicity caused by the Aβ42 peptide. nih.govnih.gov

Strikingly, even compounds that promote Aβ42 aggregation, such as N-phenylbenzo[b]thiophene-2-carboxamide (7b), were able to prevent Aβ42-induced cell death. In these experiments, cell viability in the presence of Aβ42 alone dropped to approximately 20%, whereas co-incubation with the compound maintained cell viability at around 74%. nih.gov Similarly, the inhibitor compounds N-(4-hydroxy-3-methoxyphenyl)benzo[b]thiophene-2-carboxamide (5a) and N-(3-hydroxy-4-methoxyphenyl)benzo[b]thiophene-2-carboxamide (5b) also provided significant neuroprotection to HT22 cells against Aβ42-mediated damage. nih.govrsc.org This neuroprotective effect, common to both inhibitors and promoters, suggests that modulating the aggregation pathway, whether by inhibition or by acceleration towards nontoxic forms, is a viable strategy for mitigating the neurotoxic effects of Aβ42. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

While the broader class of benzothiophene (B83047) carboxamides has been investigated for analgesic and anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, specific data on the COX-1 and COX-2 inhibitory activity of the parent compound, this compound, is not extensively detailed in the available research. Studies on related but structurally distinct bromo-benzothiophene carboxamides have shown that they can act by selectively inhibiting COX-2 and reducing levels of prostaglandin-E2. However, direct extrapolation of these findings to the specific title compound cannot be made without dedicated enzymatic assays.

Lipoxygenase (LOX) Pathway Modulation (e.g., 5-LO Inhibition)

Certain benzothiophene derivatives have been investigated for their potential to modulate the lipoxygenase (LOX) pathway, which is crucial in the inflammatory process. Specifically, the simultaneous inhibition of both 5-LOX and cyclooxygenase (COX) enzymes is considered a promising strategy for developing anti-inflammatory agents with potentially reduced side effects nih.gov.

In a study focused on developing dual inhibitors, novel benzothiophene derivatives were synthesized and evaluated for their in vitro 5-LOX inhibitory activity nih.gov. Several of these compounds demonstrated significant inhibition of the 5-LOX enzyme. For instance, compounds 4a, 4c, 4d, 5b, and 7a showed higher inhibitory activity against 5-LOX than the reference drug, meclofenamate sodium nih.gov. Furthermore, compounds 4b, 4e, 4f, and 5a exhibited notable in vitro LOX inhibitory activity, which was twice that of the reference compound, in addition to significant COX-2 inhibition nih.gov. One particular compound, 4e , was identified as a potential lead for developing safer anti-inflammatory drugs due to its dual inhibitory action and favorable gastrointestinal safety profile nih.gov.

Another study on new 2,3,4-trisubstituted thiophene (B33073) derivatives also highlighted their potential as dual COX-2/5-LOX inhibitors. The compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) showed acceptable 5-LOX inhibitory activity with an IC50 value of 4.33 μM, comparable to the standard inhibitor NDGA (IC50 = 2.46 μM) nih.govbohrium.com.

| Compound | Description | 5-LOX Inhibitory Activity | Reference |

|---|---|---|---|

| 4a, 4c, 4d, 5b, 7a | Benzothiophene derivatives | Higher than meclofenamate sodium | nih.gov |

| 4b, 4e, 4f, 5a | Benzothiophene derivatives | Twice that of the reference compound | nih.gov |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | Trisubstituted thiophene derivative | IC50 = 4.33 μM | nih.govbohrium.com |

Plasmodium falciparum Enoyl-ACP Reductase (PfENR) Inhibition (Antimalarial Focus)

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents. One promising target for antimalarial drug development is the Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway nih.govnih.govresearchgate.net.

Research has shown that bromo-benzothiophene carboxamide derivatives are potent, slow-tight binding inhibitors of PfENR nih.gov. One of the most effective compounds identified is 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (compound 6) , which exhibits an IC50 of 115 nM against purified PfENR nih.gov. The inhibition constant (Ki) for this compound was determined to be 18 nM with respect to the cofactor and 91 nM with respect to the substrate, crotonoyl-CoA nih.gov. Kinetic studies revealed that these inhibitors act competitively with the cofactor and uncompetitively with the substrate nih.gov.

Furthermore, these bromo-benzothiophene carboxamide derivatives have demonstrated potent inhibitory effects on the asexual blood stages of Plasmodium both in vitro and in vivo in a mouse model nih.govresearchgate.net. These compounds specifically disrupt the development of the metabolically active trophozoite stage of the intraerythrocytic cycle nih.govresearchgate.net. In vivo studies with P. berghei-infected mice showed that intravenous administration of compound 6 significantly increased the longevity of the mice by two weeks compared to the control group, preventing the onset of ataxia and convulsions nih.govresearchgate.net.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain researchgate.net. Research has explored the potential of benzothiophene derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net.

A study on benzothiophene-chalcone hybrids revealed that these compounds were effective inhibitors of both enzymes. In particular, benzothiophene–chalcone hybrids from a specific series (series 5) were found to be better inhibitors than other tested compounds researchgate.net. Within this series, one compound was identified as the best AChE inhibitor with an IC50 value of 62.10 μM, while another was the most potent BChE inhibitor with an IC50 of 24.35 μM, a value comparable to the standard drug galantamine (IC50 = 28.08 μM) researchgate.net.

In a related context, studies on 2-hydroxy-N-phenylbenzamides (salicylanilides) and their esters have also demonstrated inhibitory activity against cholinesterases nih.gov. These compounds showed moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM, and were generally more effective against AChE than BChE nih.gov. Notably, the introduction of a phosphorus-based ester group, as in 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (5c) , significantly improved the inhibitory activity against BChE, with an IC50 value of 2.4 µM, and also made it the most selective BChE inhibitor among the tested compounds nih.gov.

| Compound Class/Derivative | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Benzothiophene-chalcone hybrid | AChE | 62.10 μM | researchgate.net |

| Benzothiophene-chalcone hybrid | BChE | 24.35 μM | researchgate.net |

| 2-Hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 µM | nih.gov |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (5c) | BChE | 2.4 µM | nih.gov |

Kinase Inhibition (e.g., MAPK-Activated Protein Kinase 2)

Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammation. Consequently, kinase inhibitors have become a major focus of drug discovery. Benzothiophene derivatives have been identified as potent inhibitors of several kinases.

One notable example is the benzothiophene MK2 inhibitor, PF-3644022 [(10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H- nih.govsemanticscholar.orgdiazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one], which is a potent, freely reversible ATP-competitive compound that inhibits MAPK-activated protein kinase 2 (MK2) activity with a Ki of 3 nM researchgate.net. This compound has been shown to block the production of pro-inflammatory cytokines such as TNFα and IL-6 in LPS-stimulated human whole blood, with IC50 values of 1.6 and 10.3 μM, respectively doi.org.

Other benzothiophene carboxamide derivatives have also been developed as potent kinase inhibitors. For instance, novel benzothiophene-3-carboxamide derivatives have been designed to inhibit Aurora kinases A and B, with the most effective compound inhibiting these kinases in the nanomolar range nih.gov. Additionally, 5-methoxybenzothiophene-2-carboxamide derivatives have been identified as potent and selective inhibitors of cdc-like kinases (Clk) 1 and 4, which are overexpressed in several human tumors nih.gov. The introduction of a 3,5-difluoro benzyl extension to the methylated amide led to the discovery of a compound with a cell-free IC50 of 12.7 nM for Clk1 nih.gov. Furthermore, 5-hydroxybenzothiophene derivatives have been assessed as multi-target kinase inhibitors, with one hydrazide derivative showing potent inhibition against several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range tandfonline.com.

| Compound | Target Kinase | Inhibitory Activity | Reference |

|---|---|---|---|

| PF-3644022 | MAPK-activated protein kinase 2 (MK2) | Ki = 3 nM | researchgate.net |

| Benzothiophene-3-carboxamide derivative (compound 36) | Aurora kinases A and B | Nanomolar range | nih.gov |

| 5-methoxybenzothiophene-2-carboxamide derivative (compound 10b) | Clk1 | IC50 = 12.7 nM | nih.gov |

| 5-hydroxybenzothiophene hydrazide derivative (compound 16b) | Clk4 | IC50 = 11 nM | tandfonline.com |

| DRAK1 | IC50 = 87 nM | ||

| Haspin | IC50 = 125.7 nM | ||

| Clk1 | IC50 = 163 nM | ||

| Dyrk1B | IC50 = 284 nM | ||

| Dyrk1A | IC50 = 353.3 nM |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonistic Activity (for benzothiophene derivatives)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating adipocyte differentiation, glucose metabolism, and inflammation tandfonline.comresearchgate.net. Thiazolidinediones (TZDs) are a class of drugs that act as full agonists of PPARγ and are used to treat type 2 diabetes tandfonline.comtandfonline.com. However, their use is associated with side effects, prompting the search for novel PPARγ agonists with improved safety profiles tandfonline.comresearchgate.net.

A study investigating the effects of eighteen substituted thiophene and benzothiophene derivatives on PPARγ in HepG2 cells found that three of these derivatives were able to transactivate PPARγ in vitro tandfonline.comtandfonline.com. Specifically, compounds 5 (120.97%), 15 (102.14%), and 17 (113.82%) showed significant transactivation, although to a lesser extent than the positive control, rosiglitazone (311.53%) tandfonline.comtandfonline.com. The structural analysis indicated that a carbonyl group at the C2 position of the benzothiophene ring might be important for this activity tandfonline.com. A patent has also described benzothiophene derivatives that can activate PPARα or PPARγ google.com.

| Compound | PPARγ Transactivation (%) | Reference |

|---|---|---|

| Compound 5 | 120.97 | tandfonline.comtandfonline.com |

| Compound 15 | 102.14 | tandfonline.comtandfonline.com |

| Compound 17 | 113.82 | tandfonline.comtandfonline.com |

| Rosiglitazone (Positive Control) | 311.53 | tandfonline.comtandfonline.com |

Agonistic Activity at Specific Receptors (e.g., STING agonist)

Recent research has explored the potential of benzo[b]thiophene-2-carboxamide (B1267583) derivatives to act as agonists for the stimulator of interferon genes (STING) receptor nih.gov. STING is an important protein in the innate immune system, and its activation can trigger immune responses that are beneficial for antitumor efficacy nih.gov.

In a study focused on the design and synthesis of novel STING agonists, a series of benzo[b]thiophene-2-carboxamide derivatives were evaluated for their ability to activate human STING nih.gov. Among the synthesized compounds, 12d and 12e were found to exhibit marginal human STING-activating activities nih.gov. Western blot analysis confirmed that treatment with these compounds led to an increase in the phosphorylation of TBK1 and IRF3, which are downstream signaling molecules in the STING pathway nih.gov. Molecular docking studies suggested that these agonists bind to the cyclic dinucleotide (CDN)-binding domain of the STING protein through hydrogen bonds, a π-π stacking interaction, and a π-cation interaction nih.gov.

Antimicrobial Activity Investigations

The search for new antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Thiophene and benzothiophene derivatives have been investigated for their antibacterial and antifungal properties.

Studies on thiophene-2-carboxamide derivatives have shown a range of antibacterial activities against both Gram-positive and Gram-negative bacteria nih.gov. For instance, 3-amino thiophene-2-carboxamide compounds displayed higher antibacterial activity than their corresponding 3-hydroxy and 3-methyl analogues nih.gov. One particular amino thiophene-2-carboxamide derivative showed excellent activity against P. aeruginosa, S. aureus, and B. subtilis nih.gov.

In another study, the antimicrobial activity of new 2-thiophene carboxylic acid thioureides was evaluated. The results indicated specific antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 32 to 1024 μg/mL, depending on the substituents on the benzene (B151609) ring researchgate.net. Compounds with a single fluorine atom on the phenyl ring showed the best antibacterial effect, while those with three fluorine atoms had the most potent antifungal activity researchgate.net.

Furthermore, a series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives were synthesized and screened for their antimicrobial activity derpharmachemica.com. Some of these compounds, particularly those with fluoro and chloro groups, exhibited very good activity against A. niger, while a bromo-substituted compound was effective against A. clavatus derpharmachemica.com. Another investigation into 4-acetylphenyl-3-chloro-1-benzothiophene-2-carboxamide derivatives also reported their antibacterial and antifungal activities researchgate.net.

| Compound Class/Derivative | Activity | Key Findings | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamides | Antibacterial | Higher activity than 3-hydroxy and 3-methyl analogues. | nih.gov |

| 2-Thiophene carboxylic acid thioureides | Antibacterial and Antifungal | MICs ranging from 32 to 1024 μg/mL. Fluorine substitution influences activity. | researchgate.net |

| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamides | Antifungal | Good activity against A. niger and A. clavatus depending on substitution. | derpharmachemica.com |

| 4-acetylphenyl-3-chloro-1-benzothiophene-2-carboxamide derivatives | Antibacterial and Antifungal | Screened for activity. | researchgate.net |

Anti-Norovirus Activity and Key Structural Determinants

Detailed research specifically investigating the anti-norovirus activity of this compound is limited. However, broader studies on related heterocyclic carboxamide derivatives have provided some context. In a screening of various heterocyclic analogs, a benzothiophene derivative (referred to as 2s) was reported to have almost no antiviral activity against norovirus. jst.go.jp This suggests that the benzothiophene scaffold, as part of this particular structural class, may not be conducive to potent anti-norovirus effects. Structure-activity relationship (SAR) studies on similar thiophene-based compounds indicated that a halogenated thiophene ring conjugated to the amide bond at the 2-position is often essential for anti-norovirus activity. jst.go.jp

| Compound/Analog | Target | Activity/Finding |

| Benzothiophene analog (2s) | Norovirus | Almost no antiviral activity observed. jst.go.jp |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Specific studies detailing the antitubercular activity of this compound against Mycobacterium tuberculosis strains could not be identified in the reviewed literature. Research in this area has often focused on related structures, such as other benzothiophene derivatives and N-phenylindole analogs, which have shown antimycobacterial properties. mdpi.comnih.gov However, direct data, including Minimum Inhibitory Concentration (MIC) values for this compound, is not available.

General Antibacterial Spectrum Analysis

A comprehensive analysis of the general antibacterial spectrum of this compound against a wide range of bacterial strains is not well-documented in the available scientific literature. While research has been conducted on the antimicrobial properties of various benzothiophene derivatives, specific data for the this compound compound is lacking. globalresearchonline.netderpharmachemica.comresearchgate.net

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

There is a notable absence of specific research into the antioxidant properties and reactive oxygen species (ROS) scavenging mechanisms of this compound. While studies have explored the antioxidant potential of other classes of benzothiophene derivatives, such as tetrahydrobenzo[b]thiophenes, the direct antioxidant activity of the specific compound remains uncharacterized. nih.gov

Anti-HIV Activity (e.g., Integrase Inhibition)

No specific studies were found that investigated the anti-HIV activity of this compound, including its potential as an HIV integrase inhibitor. The current body of research on HIV integrase inhibitors focuses on other chemical scaffolds, such as N-arylindoles and various carboxamide derivatives not based on the benzothiophene structure. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituents on Biological Activity Profiles

The biological activity of N-phenyl-1-benzothiophene-2-carboxamide derivatives can be finely tuned by introducing various substituents onto the molecule. Modifications on the N-phenyl ring, in particular, have been shown to significantly impact the compound's electronic and steric properties, thereby altering its interaction with biological targets.

The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the biological activity of this compound analogs. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the aromatic system, which can influence binding affinity and subsequent biological response.

For instance, in related thiophene-2-carboxamide series, derivatives substituted with a methoxy group (an EDG) on the aryl ring demonstrated superior inhibition activity against both Gram-positive and Gram-negative bacteria compared to analogs with methyl groups or chlorine atoms nih.gov. The 4-methoxyphenyl group, in particular, has been identified as a beneficial pharmacophore in certain contexts, potentially enhancing the molecule's solubility and activity nih.gov.

Conversely, the presence of strong EWGs like a cyano (-CN) group, often in combination with a halogen, has been found to be critical for inhibitory activity against specific targets like the FOXM1 transcription factor in similar thieno[2,3-b]pyridine scaffolds nih.gov.

Steric effects also significantly contribute to the activity profile. The introduction of bulky substituents can cause steric hindrance, which may lead to a less planar conformation by increasing the twist angle of the phenyl rings researchgate.net. This reduced conjugation can alter the molecule's interaction with a flat binding site on a biological target, potentially decreasing its efficacy researchgate.net.

The strategic placement of halogens and alkyl/alkoxy groups on the phenyl ring is a common strategy to modulate the potency and selectivity of this compound derivatives.

Halogenation can influence activity through various mechanisms, including altering the electronic properties of the ring and forming specific halogen bonds with the target protein. Studies on related N-phenyl-carboxamide structures have shown that combining a halogen (such as chlorine) at one position with a trifluoromethyl group (a strong EWG) at another can result in submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

Alkoxy groups, such as the methoxy group, have been shown to enhance the antibacterial activity of related thiophene-2-carboxamide derivatives. This enhancement may be attributed to the electron-donating nature of the methoxy group and its potential to increase the compound's solubility nih.gov. In a study on thiophene-2-carboxamide derivatives, the compound featuring a methoxy group exhibited excellent activity against several bacterial strains, outperforming derivatives with methyl or chloro substituents nih.gov.

The following table summarizes the effect of different substituents on the antibacterial activity of a related thiophene-2-carboxamide scaffold against various bacterial strains.

| Compound Type | Substituent on Phenyl Ring | Activity vs. P. aeruginosa | Activity vs. S. aureus | Activity vs. B. subtilis |

| Hydroxy thiophene-2-carboxamide | Methoxy | Very Good (78.3%) | Good (70.8%) | Very Good (78.3%) |

| Amino thiophene-2-carboxamide | Methoxy | Excellent (86.9%) | Excellent (83.3%) | Excellent (82.6%) |

Data derived from a study on related thiophene-2-carboxamide derivatives nih.gov.

In the development of inhibitors for SUMO-specific proteases (SENPs), modifications to the benzothiophene-2-carboxamide scaffold led to compounds with both submicromolar inhibitory activity and significant selectivity. One derivative achieved a 33-fold selectivity for SENP2 over SENP5, highlighting how subtle structural changes can dramatically influence target specificity nih.gov.

Role of the Benzothiophene (B83047) Scaffold in Target Recognition and Binding

The benzothiophene core is not merely a passive scaffold but an active participant in molecular recognition and binding. Its structural and electronic features are fundamental to the orientation of the molecule within the binding site of a biological target.

The inherent planarity of the bicyclic benzothiophene system is critical for facilitating non-covalent interactions with biological targets. This flat, aromatic structure is well-suited for engaging in π-π stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket nih.gov. These stacking interactions are crucial for the stable binding and proper orientation of the inhibitor.

Molecular dynamics simulations of benzothiophene scaffold-merged compounds targeting the anti-apoptotic protein Mcl1 have shown that specific residues, including F270, are key contributors to the stability of the complex, likely through such aromatic interactions nih.gov. The ability of the scaffold to engage in these interactions is a key determinant of its binding affinity.

The sulfur heteroatom is a defining feature of the benzothiophene scaffold, influencing the molecule's electronic distribution and binding capabilities researchgate.netencyclopedia.pub. The sulfur atom can undergo sequential oxidation to form sulfoxides and sulfones, and this change in oxidation state significantly alters the electronic properties of the entire scaffold encyclopedia.pubnih.gov.

Elucidation of Pharmacophores and Structural Features Critical for Specific Biological Targets

Through comprehensive SAR studies, researchers can distill the essential structural features required for a molecule's activity into a pharmacophore model. This model represents the three-dimensional arrangement of electronic and steric features necessary for optimal interaction with a specific biological target nih.gov.

For the this compound class, a general pharmacophore model would consist of:

The planar benzothiophene ring, acting as a hydrophobic and aromatic recognition element.

The carboxamide linker, providing crucial hydrogen bond donor and acceptor capabilities.

The N-phenyl ring, whose substitution pattern dictates potency, selectivity, and pharmacokinetic properties.

In the context of developing selective SENP inhibitors, SAR studies on benzothiophene-2-carboxamide derivatives were guided by the protein structures of the targets nih.gov. This structure-based design led to the identification of an unoccupied hydrophobic pocket, which was then targeted with specific modifications to the scaffold, ultimately yielding inhibitors with IC50 values as low as 0.56 μM and high selectivity within the SENP family nih.gov. Similarly, pharmacophore-based 3D-QSAR models have been used to understand the binding mechanisms of benzothiophene compounds to targets like Mcl1, providing insights to improve binding affinity or discover new anticancer agents nih.gov. These examples underscore how elucidating critical structural features is paramount for the rational design of potent and selective therapeutic agents based on the this compound scaffold.

Design Strategies for Enhanced Potency, Selectivity, and Metabolic Stability

The rational design of this compound derivatives has been driven by a combination of traditional medicinal chemistry approaches and modern computational methods. These strategies aim to optimize the interaction of the ligand with its biological target, thereby enhancing potency, while simultaneously minimizing off-target effects to improve selectivity and modifying the metabolic profile to ensure a favorable pharmacokinetic profile.

A primary strategy for enhancing potency involves the targeted modification of substituents on both the benzothiophene and the N-phenyl rings to probe and exploit the topology of the target's binding site. For instance, in the development of inhibitors for the SUMO-specific protease SENP2, the identification of an unoccupied hydrophobic pocket in the enzyme's active site led to the design of derivatives with extended substituents on the benzothiophene ring. This resulted in a significant increase in inhibitory activity, with some derivatives exhibiting IC50 values in the submicromolar range. pressbooks.pubnih.gov Specifically, the addition of an ethyl acetate (B1210297) group to the benzothiophene scaffold led to a compound with an IC50 of 0.56 μM and a 33-fold selectivity for SENP2 over SENP5. pressbooks.pubnih.gov

The following table summarizes the structure-activity relationship of some benzothiophene-2-carboxamide derivatives as SENP2 inhibitors.

| Compound | R Group on Benzothiophene | IC50 (μM) for SENP2 | Selectivity (fold) vs SENP5 |

| Hit Compound | H | >10 | - |

| Derivative A | CH2COOEt | 0.56 | 33 |

| Derivative B | CH3 | 2.5 | 10 |

| Derivative C | Cl | 1.2 | 15 |

Similarly, in the context of anti-inflammatory agents, the introduction of hydrophilic groups, such as a 3-hydroxy group on the benzothiophene ring, has been shown to substantially increase inhibitory activity. semanticscholar.org This suggests that a localized region of low lipophilicity is beneficial for the interaction with the target enzyme. semanticscholar.org

Selectivity is a critical parameter in drug design, and strategies to enhance it often involve exploiting subtle differences between the binding sites of related proteins. For the SENPs family of enzymes, which share a high degree of homology, achieving selectivity has been a significant challenge. pressbooks.pubnih.gov The successful design of selective inhibitors has been accomplished by designing ligands that can interact with non-conserved residues or exploit differences in the flexibility of the binding site. pressbooks.pubnih.gov

Metabolic stability is another key consideration in the design of this compound derivatives. A common metabolic liability for aromatic compounds is oxidation by cytochrome P450 enzymes. researchgate.net To address this, several strategies have been employed. One approach is the introduction of electron-withdrawing groups, such as fluorine atoms, to the phenyl ring. This can deactivate the ring towards oxidative metabolism. Another strategy is the replacement of the phenyl ring with a more metabolically stable heterocyclic ring, such as pyridine or furan. researchgate.net Scaffold-hopping, where a metabolically labile part of the molecule is replaced with a structurally different but functionally equivalent group, is also a viable strategy to enhance metabolic stability while retaining biological activity. researchgate.net For example, replacing a phenyl ring with a bicyclohexyl group has been shown to maintain potency in some cases, with a significant increase in metabolic stability. pressbooks.pub

The table below illustrates some common strategies to improve the metabolic stability of benzothiophene carboxamides.

| Strategy | Example Modification | Rationale |

| Aromatic Ring Deactivation | Introduction of fluoro or chloro substituents on the phenyl ring | Reduces susceptibility to CYP450-mediated oxidation. |

| Heterocyclic Replacement | Replacement of the phenyl ring with a pyridine or thiophene (B33073) ring | Can introduce additional hydrogen bonding and alter electronic properties to reduce metabolic breakdown. researchgate.net |

| Scaffold Hopping | Replacement of a labile aromatic moiety with a non-aromatic bioisostere | Maintains key pharmacophoric features while removing sites of metabolism. researchgate.net |

| Blocking Metabolic Hotspots | Introduction of bulky groups at positions prone to metabolic attack | Sterically hinders the approach of metabolic enzymes. |

Conformational Preferences and Their Correlations with Biological Implications

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For this compound derivatives, the relative orientation of the benzothiophene ring and the N-phenyl group, as well as the conformation of the carboxamide linker, play a significant role in their interaction with biological targets.

Computational and experimental studies on related thiophene-based arylamides have provided insights into the conformational preferences of this class of compounds. researchgate.net A key feature is the torsional angle between the plane of the benzothiophene ring and the plane of the carboxamide group. A more planar conformation is often favored as it allows for extended conjugation, which can contribute to binding affinity through π-π stacking interactions with aromatic residues in the binding site of a protein. nih.gov

The planarity of the molecule can be influenced by the nature of the substituents on both the benzothiophene and the phenyl rings. Bulky substituents in the ortho position of the N-phenyl ring can force the ring to twist out of the plane of the carboxamide, which can have a detrimental effect on activity if a planar conformation is required for optimal binding.

Intramolecular hydrogen bonding can also play a crucial role in dictating the conformational preferences. For example, in N-methylthiophene-2-carboxamide, an intramolecular hydrogen bond can form between the amide N-H and the sulfur atom of the thiophene ring. researchgate.net While this is a relatively weak interaction, it can contribute to a more rigid, eclipsed conformation. researchgate.net The presence and strength of such intramolecular interactions can be modulated by the solvent environment and by the electronic properties of the substituents. researchgate.net

The correlation between these conformational preferences and biological activity is often target-specific. For some targets, a rigid, planar conformation may be optimal for fitting into a well-defined binding pocket. For others, a degree of conformational flexibility may be required to allow for an induced-fit binding mechanism. Molecular modeling studies, including molecular docking and molecular dynamics simulations, are powerful tools for investigating the bioactive conformation of this compound derivatives and for understanding how their conformational preferences influence their biological activity. nih.gov For instance, in the design of fungicides targeting succinate dehydrogenase, molecular dynamics simulations have shown that a stronger affinity for the enzyme is correlated with a specific binding conformation of the thiophene carboxamide inhibitor. acs.org

Derivatization, Analogue Development, and Future Research Directions

Design and Synthesis of Novel N-Substituted Benzothiophene-2-carboxamide Analogues

The design of new benzothiophene-2-carboxamide analogues is often guided by the structure of a biological target or a hit compound identified through screening. A primary synthetic strategy involves the coupling of a substituted benzo[b]thiophene-2-carboxylic acid with a diverse range of aniline (B41778) derivatives or other amines. This approach allows for systematic variation of the N-substituent to explore structure-activity relationships (SAR).

A common method for forming the amide bond is the reaction between benzothiophene-2-carbonyl chloride and the desired amine. For instance, this fusion process has been used to prepare derivatives with aminobenzophenones, aminopyridines, and various anilines at temperatures between 130-150°C, often resulting in high yields. nih.gov Another well-established method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with hydroxybenzotriazole (B1436442) (HOBt), which facilitates the direct formation of the amide bond from the corresponding carboxylic acid and amine at room temperature.

Researchers have synthesized series of these compounds to target various biological pathways. For example, N-(substitutedphenyl)benzo[b]thiophene-2-carboxamide derivatives have been designed as modulators of Aβ42 aggregation, which is implicated in Alzheimer's disease. In one study, benzo[b]thiophene-2-carboxylic acid was coupled with different aniline derivatives to produce analogues, with some demonstrating the ability to inhibit Aβ42 aggregation in a concentration-dependent manner.

Furthermore, a series of N-benzylated 5-hydroxybenzothiophene-2-carboxamides were developed as multi-targeted kinase inhibitors. nih.gov By modifying a previously selective scaffold through the incorporation of a 5-hydroxy group, researchers broadened the inhibitory effects to include multiple kinases involved in cancer, such as Dyrk1A, Dyrk1B, and Clk1. nih.gov This highlights a design strategy where subtle modifications to the benzothiophene (B83047) core can significantly alter the biological activity profile.

The table below summarizes examples of synthesized N-substituted benzothiophene-2-carboxamide analogues and their intended biological applications.

| N-Substituent Group | Biological Target/Application | Synthesis Note |

| Aminobenzophenones, Aminopyridines, Anilines | Hypolipidemic Agents | Fusion with benzothiophene-2-carbonyl chloride nih.gov |

| N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) | Urotensin-II Receptor Antagonists | Not specified |

| Methoxyphenol | Aβ42 Aggregation Modulation | EDC/HOBt coupling |

| Benzyl groups on 5-hydroxybenzothiophene core | Multi-kinase (Clk/Dyrk) Inhibition | Modification of a known selective inhibitor scaffold nih.gov |

| Various aryl and heteroaryl groups | STING Agonists | Designed to interact with the CDN-binding domain of STING nih.gov |

Development of Hybrid Molecules and Molecular Conjugates for Multi-Targeting Approaches

A sophisticated strategy in drug design is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce agents that can interact with multiple biological targets, potentially leading to synergistic effects, reduced drug resistance, and improved therapeutic outcomes. The benzothiophene-2-carboxamide scaffold is an attractive component for such hybrids due to its favorable pharmacological properties.

Researchers have explored creating hybrid molecules by tethering the benzothiophene core to other heterocyclic systems known for their biological activities, such as oxadiazoles, thiadiazoles, and triazoles. nih.gov A general synthetic route to these hybrids involves first converting benzo[b]thiophene-2-carbonyl chloride into a corresponding acid hydrazide. nih.gov This key intermediate can then undergo cyclization reactions with various reagents to form the desired heterocyclic ring attached to the benzothiophene-2-carboxamide core. For example:

Reacting the acid hydrazide with formic acid and then with phosphorous pentoxide can yield a benzothiophene-oxadiazole hybrid . nih.gov

Using phosphorous pentasulfide instead of the pentoxide can produce a benzothiophene-thiadiazole hybrid . nih.gov

Reaction of the acid hydrazide with phenyl isothiocyanate followed by treatment with sodium hydroxide (B78521) can lead to the formation of a benzothiophene-triazole conjugate . nih.gov

These hybrid molecules are designed to combine the therapeutic potential of each constituent moiety. For instance, 1,3,4-oxadiazoles and 1,2,4-triazoles are known to possess a wide spectrum of activities, including anti-inflammatory, antiviral, and antimicrobial properties. nih.gov By conjugating them with the benzothiophene scaffold, which also has a broad range of bioactivities, it is possible to develop novel multi-target agents. nih.govbenthamdirect.com For example, triazole-functionalized benzothiophene semicarbazides have been designed and synthesized as potential VEGFR-2 targeted anti-cancer agents. researchgate.net

This multi-targeting approach is particularly valuable for complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov The development of N-benzylated 5-hydroxybenzothiophene-2-carboxamides as inhibitors of multiple cancer-related kinases (Dyrk1A, Dyrk1B, Clk1, Haspin, and Clk2) is a prime example of a multi-targeted strategy based on a single, modified scaffold. nih.gov

Lead Optimization Strategies through Targeted Structural Modifications

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to improve its pharmacological properties. For the N-phenyl-1-benzothiophene-2-carboxamide scaffold, this process involves making targeted structural changes to enhance potency, improve selectivity between different biological targets, and optimize pharmacokinetic characteristics.

A key strategy is the detailed exploration of the structure-activity relationship (SAR). This involves synthesizing a series of analogues where specific positions on the molecule are altered and evaluating the impact on biological activity. For example, in the development of benzothiophene-2-carboxamide derivatives as inhibitors of SUMO-specific proteases (SENPs), researchers began with a hit compound and used the protein structures of SENP1, 2, and 5 to guide their design. scispace.com They identified an unoccupied hydrophobic pocket in the target enzyme and designed analogues to fit into this space, which led to a significant increase in potency, achieving an IC₅₀ as low as 0.56 μM.

Further optimization focused on achieving selectivity among the highly homologous SENP family members. By modifying substituents, researchers were able to develop compound 77 (ethyl acetate (B1210297) derivative) , which not only had submicromolar inhibitory activity but also showed a 33-fold selectivity for SENP2 over SENP5. scispace.com This demonstrates how targeted modifications can fine-tune the interaction of a molecule with its intended target versus off-targets.

The table below illustrates examples of targeted structural modifications and their impact on the activity of benzothiophene-2-carboxamide derivatives.

| Lead Compound/Scaffold | Structural Modification | Resulting Improvement | Target |

| ZCL951 (Virtual screening hit) | Addition of groups to occupy a hydrophobic pocket | Increased potency (IC₅₀ down to 0.56 μM) | SENPs scispace.com |

| SENP inhibitor scaffold | Introduction of an ethyl acetate group | 33-fold selectivity for SENP2 over SENP5 | SENPs scispace.com |

| 5-methoxybenzothiophene-2-carboxamide | Replacement of 5-methoxy with 5-hydroxy group | Broadened activity from selective Clk1 to multi-targeted Clk/Dyrk inhibition | Kinases nih.gov |

| Benzo[b]thiophene-2-carboxamide (B1267583) core | Variations of substituents at the 5- and 6-positions | Identification of 5-cyano analogue as a highly potent antagonist (IC₅₀ = 25 nM) | Urotensin-II Receptor |

Emerging Research Avenues and Potential Applications in Chemical Biology

Beyond their direct therapeutic potential, this compound and its derivatives are emerging as valuable tools in chemical biology. These compounds can be used as chemical probes to investigate complex biological processes, validate new drug targets, and understand the mechanisms of disease.

One promising avenue is the development of selective inhibitors for specific enzymes to dissect their roles in cellular pathways. For instance, the creation of highly selective inhibitors for members of the SENP family of proteases provides researchers with tools to study the function of individual SENPs in SUMOylation and deSUMOylation processes, which are critical in diseases like cancer. scispace.com Similarly, benzothiophene-based inhibitors of monoamine oxidases (MAOs) are being developed as potential neuroprotective agents and can be used to study the role of these enzymes in neurodegenerative conditions.

Another emerging application is in the study of protein aggregation diseases. Benzofuran and benzo[b]thiophene-2-carboxamide derivatives have been identified as modulators of amyloid beta (Aβ42) peptide aggregation. These molecules serve as pharmacological tools to explore the mechanisms of fibril formation, a key pathological event in Alzheimer's disease. By studying how these compounds interact with Aβ42 and alter its aggregation pathway, scientists can gain insights into potential therapeutic strategies.

Furthermore, the benzothiophene scaffold is being utilized to create covalent inhibitors. Covalent inhibitors form a permanent bond with their target protein, which can offer advantages in terms of potency and duration of action. Recently, benzo[b]thiophene-1,1-dioxide derivatives were identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a metabolic enzyme that is a promising target for cancer treatment. The development of such covalent probes allows for definitive target identification and can be used in activity-based protein profiling studies.

Future research will likely continue to expand the application of this scaffold in chemical biology, including:

Development of fluorescently tagged or biotinylated derivatives to be used as probes for imaging and pull-down assays to identify binding partners.

Exploration of new therapeutic areas based on the broad spectrum of biological activities reported for benzothiophenes, including anti-inflammatory, antimicrobial, and antiviral applications. benthamdirect.com

Design of agonists for immune-associated proteins , such as the recent development of benzo[b]thiophene-2-carboxamide derivatives as agonists for the STING (stimulator of interferon genes) protein, opening new avenues for cancer immunotherapy research. nih.govresearchgate.net

Advanced Research Methodologies and Techniques Employed in Studies of N Phenyl 1 Benzothiophene 2 Carboxamide

In Vitro Biochemical and Biophysical Assays

In vitro assays are fundamental in characterizing the direct interactions between N-phenyl-1-benzothiophene-2-carboxamide derivatives and their molecular targets. These methods provide quantitative data on binding affinities, enzymatic inhibition, and effects on protein aggregation.

The Thioflavin-T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. nih.govusc.gal This assay was employed to investigate the effects of this compound derivatives on the aggregation of Amyloid Beta (Aβ42), a peptide centrally implicated in Alzheimer's disease. nih.govnih.gov The ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, allowing for the quantification of aggregation over time. nih.govnih.gov

Studies revealed that the substitution pattern on the N-phenyl ring dictates the modulatory effect. Derivatives featuring a methoxyphenol group demonstrated a concentration-dependent inhibition of Aβ42 aggregation. nih.govnih.govresearchgate.net Conversely, derivatives with a 4-methoxyphenyl substituent were found to significantly accelerate Aβ42 fibrillogenesis. nih.govnih.govresearchgate.net For instance, one derivative with a methoxyphenol moiety achieved a maximum inhibition of 54%, while a derivative with a 4-methoxyphenyl group increased Aβ42 fibrillogenesis by 2.7-fold at a 25 μM concentration. nih.govnih.govresearchgate.net These findings highlight the compound's potential to be chemically tailored to either inhibit or promote amyloid formation. nih.gov

Table 1: Effect of this compound Derivatives on Aβ42 Aggregation (ThT Assay)

| Derivative Type | Concentration (μM) | Effect on Aβ42 Aggregation |

|---|---|---|

| Methoxyphenol Substituted (Inhibitor) | 1 | Concentration-dependent inhibition |

| 5 | Concentration-dependent inhibition | |

| 25 | Up to 54% maximum inhibition | |

| 4-Methoxyphenyl Substituted (Promoter) | 1 | Concentration-dependent acceleration |

| 5 | Concentration-dependent acceleration | |

| 25 | Up to 2.7-fold increase |

Spectrophotometric assays are crucial for determining a compound's ability to inhibit specific enzymes by measuring changes in absorbance. While direct studies on this compound with cyclooxygenase (COX) and lipoxygenase (LOX) are not extensively detailed in the reviewed literature, research on related benzothiophene (B83047) carboxamide structures provides insight into their potential as enzyme inhibitors.

Notably, bromo-benzothiophene carboxamide derivatives have been identified as potent, slow-tight binding inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), an essential enzyme in the parasite's fatty acid synthesis pathway. nih.gov One potent derivative, 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, exhibited an IC50 value of 115 nM for purified PfENR. nih.gov Further kinetic analysis revealed an inhibition constant (Ki) of 18 nM with respect to the cofactor (NADH) and 91 nM with respect to the substrate (crotonoyl-CoA), indicating a competitive inhibition mechanism regarding the cofactor and an uncompetitive one for the substrate. nih.gov These findings underscore the promise of the benzothiophene carboxamide scaffold for developing novel antimalarial agents. nih.gov

To visually confirm and characterize the effects of this compound derivatives on Aβ42 aggregation, Transmission Electron Microscopy (TEM) was utilized. nih.gov This technique provides high-resolution images of the morphology of amyloid aggregates.

In control experiments without any compounds, Aβ42 formed densely packed bundles of mature fibrils, which is a typical morphology. nih.gov The presence of inhibitory derivatives resulted in a noticeable reduction in fibril density. Conversely, TEM images confirmed that aggregation-promoting derivatives, such as N-phenylbenzo[b]thiophene-2-carboxamide, led to the formation of long, elongated fibril structures, corroborating the kinetic data from ThT assays. nih.govnih.gov These morphological studies are crucial for verifying that the changes in fluorescence in aggregation assays correspond to genuine structural modifications of the amyloid fibrils. nih.govresearchgate.net

The 8-anilino-1-naphthalenesulfonic acid (ANS) dye binding assay is a valuable tool for probing changes in the hydrophobic surfaces of proteins. nih.gov ANS fluorescence increases significantly when it binds to exposed hydrophobic regions. nih.gov This assay was used to investigate the mechanism by which certain this compound derivatives promote Aβ42 aggregation. nih.govnih.gov

The results showed that these aggregator compounds perturb the conformation of Aβ42 aggregates. nih.gov The ANS assay demonstrated that compounds like N-phenylbenzo[b]thiophene-2-carboxamide (referred to as 7b in one study) have the ability to expose the hydrophobic surface of Aβ42 to the solvent. nih.gov This increased exposure of hydrophobic patches is believed to promote the self-assembly of the peptide, leading to rapid fibrillogenesis and the formation of non-toxic aggregates. nih.gov In the absence of Aβ42, ANS showed a maximum emission at 520 nm; however, a blue shift was observed in the presence of Aβ42, indicating dye binding. nih.gov

Cell-Based Assays for Mechanistic Investigations

Cell-based assays bridge the gap between biochemical findings and physiological relevance, offering insights into how a compound affects living cells, including its toxicity and protective capabilities.

To assess the neuroprotective potential of this compound derivatives, in vitro cell viability studies were conducted. These experiments typically use neuronal cell lines, such as mouse hippocampal HT22 cells, which are exposed to toxic agents like Aβ42 to induce cytotoxicity. nih.govresearchgate.net The ability of the test compounds to prevent this cell death is then quantified.

Research has shown that specific this compound derivatives provide significant neuroprotection against Aβ42-induced toxicity. nih.govnih.gov Strikingly, even derivatives that promote the formation of Aβ42 fibrils were found to mitigate neurotoxicity. nih.gov In one study, while Aβ42 treatment alone reduced cell viability to approximately 20%, the co-incubation with an aggregation-promoting N-phenylbenzo[b]thiophene-2-carboxamide derivative resulted in a cell viability of around 74%. nih.gov This suggests that these compounds remodel the Aβ42 aggregation pathway to favor the formation of non-toxic fibrillar species over more harmful oligomeric intermediates. nih.gov

Table 2: Neuroprotective Effect of this compound Derivative Against Aβ42-Induced Cytotoxicity in HT22 Cells

| Treatment Group | Approximate Cell Viability (%) |

|---|---|

| Aβ42-Treated Control | ~20% |

| Aβ42 + N-phenylbenzo[b]thiophene-2-carboxamide Derivative | ~74% |

Cell-Based Antiviral and Antimicrobial Screening Systems

Cell-based screening systems are fundamental in the initial stages of drug discovery to identify compounds with potential therapeutic effects. These assays utilize living cells to evaluate the efficacy of substances like this compound and its analogs against various pathogens in a biologically relevant environment.

For antiviral research, these systems are crucial for detecting compounds that can inhibit different stages of a virus's life cycle. Researchers have used cell-based assays to screen chemical libraries and identify heterocyclic carboxamides as potent antiviral agents. jst.go.jp For example, in the search for inhibitors of human enterovirus 71 (EV71), a series of N-benzyl-N-phenylthiophene-2-carboxamide analogues were synthesized and evaluated in vitro using RD (rhabdomyosarcoma) cell lines. rsc.org This screening identified compounds with activity in the low micromolar range. rsc.org Similarly, to find novel Dengue virus (DENV) inhibitors, a library of fragment-based compounds was screened using DENV reporter viruses, which express luciferase, allowing for the quantification of viral replication within Huh7.5 host cells. nih.gov

In the context of antimicrobial screening, cell-based assays are used to determine a compound's ability to inhibit the growth of pathogenic bacteria. Thiophene-2-carboxamide derivatives have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov A key application has been the evaluation of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues against clinically significant strains like extended-spectrum-β-lactamase (ESBL) producing E. coli ST131. mdpi.com These screening systems are vital for determining the minimum inhibitory concentration (MIC) of the compounds, a critical measure of their antibacterial potency. mdpi.com

Table 1: Examples of Cell-Based Screening Systems for Carboxamide Derivatives

| Compound Class | Pathogen Screened | Cell Line / System | Assay Type | Key Finding |

|---|---|---|---|---|

| Thiophene-benzothiazole carboxamides | Norovirus (MNV) | N/A | TCID50 Assay | Identified compounds with anti-norovirus activity. jst.go.jp |

| N-benzyl-N-phenylthiophene-2-carboxamides | Enterovirus 71 (EV71) | RD (rhabdomyosarcoma) cells | Antiviral Activity Assay | Found potent inhibitors with EC50 values in the low micromolar range. rsc.org |

| N-phenylpyridine-3-carboxamide | Dengue Virus (DENV) | Huh7.5 cells | Reporter Virus (Luciferase) Assay | Identified a novel inhibitor of the viral RNA replication step. nih.gov |

| Amino thiophene-2-carboxamides | E. coli, P. aeruginosa, S. aureus, B. subtilis | Bacterial Cultures | Antibacterial Activity Assay | Demonstrated significant antibacterial activity, particularly from amino-substituted derivatives. nih.gov |

| 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli ST131 | Bacterial Cultures | Minimum Inhibitory Concentration (MIC) | Identified potent inhibitors against a drug-resistant bacterial strain. mdpi.com |

Advanced Synthetic Methodologies for Compound Library Generation and Screening

The generation of compound libraries, which consist of a large number of structurally related molecules, is a cornerstone of modern drug discovery. Advanced synthetic methodologies enable the efficient production of these libraries, allowing for systematic exploration of the structure-activity relationship (SAR).

One approach for synthesizing benzothiophene carboxamide derivatives involves a fusion process where benzothiophene-2-carbonyl chloride is reacted with various amines (such as aminobenzophenones or anilines) at high temperatures (130–150 °C) to produce the desired compounds in high yields. scispace.com

More sophisticated techniques, such as transition metal-catalyzed cross-coupling reactions, are employed to create diverse libraries. For instance, the Suzuki-Miyaura cross-coupling reaction has been used to synthesize a library of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides. mdpi.com This method starts with a core structure, such as 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, and couples it with various aryl boronic acids using a palladium catalyst. mdpi.com This strategy allows for the introduction of a wide range of substituents at a specific position on the thiophene (B33073) ring, facilitating the generation of a diverse set of analogues for biological screening. mdpi.com Similarly, one-step condensation reactions have been utilized to synthesize various thiophene 2-carboxamide derivatives. nih.gov These advanced methods are crucial for rapidly building libraries to identify lead compounds and optimize their properties.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that play a critical role in modern drug design. These techniques use computer models to predict the biological activity of chemical compounds based on their molecular structures, helping to prioritize the synthesis of the most promising candidates.

SAR studies are fundamental to this process. By synthesizing and testing a series of related compounds, researchers can deduce which molecular features are crucial for activity. For example, preliminary SAR studies on N-benzyl-N-phenylthiophene-2-carboxamide analogues revealed that the thiophene-2-carboxamide core is essential for maintaining antiviral activity against EV71, while substitutions on the N-phenyl groups significantly influence the efficacy. rsc.org In another study, SAR analysis of benzothiophene-2-carboxamide derivatives as inhibitors of SUMO-specific proteases (SENPs) guided the design of compounds with submicromolar potency and high selectivity. nih.gov

QSAR modeling takes this a step further by creating a mathematical relationship between chemical structure and biological activity. While specific QSAR models for this compound are part of proprietary research, the application of these methods to similar structures is well-documented. For instance, 2D-QSAR studies have been performed on N-phenylacetamide-based sulphonamides to understand their carbonic anhydrase inhibitory activity. nih.gov Furthermore, computational techniques like Density Functional Theory (DFT) have been used to study the molecular and electronic properties of thiophene-2-carboxamide derivatives, calculating parameters such as the HOMO-LUMO energy gap to understand their chemical reactivity and potential biological activity. nih.gov

X-ray Crystallography for Ligand-Target Complex Structural Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins and their interactions with small-molecule ligands. While a specific crystal structure of this compound bound to a biological target may not be publicly available, the importance of this technique is implicit in structure-based drug design.

The design of potent and selective benzothiophene-2-carboxamide inhibitors of SENP proteases was explicitly based on the protein structures of the targets (SENP1, 2, and 5). nih.gov This knowledge of the target's 3D structure, typically obtained through X-ray crystallography, allows researchers to identify key features such as unoccupied hydrophobic pockets within the active site. nih.gov

This structural information is the foundation for molecular modeling and docking studies. Molecular docking simulates the preferred orientation and binding affinity of a ligand (like a carboxamide derivative) to its protein target. This computational screening helps predict how a compound will interact with its target at a molecular level, guiding the design of new analogues with improved potency and selectivity. nih.gov Therefore, X-ray crystallography provides the essential structural blueprint that enables the rational, computer-aided design of novel therapeutic agents based on the this compound scaffold.

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing N-phenyl-1-benzothiophene-2-carboxamide derivatives?

A: A common method involves refluxing equimolar quantities of a benzothiophene carbonyl chloride (e.g., 2-thiophenecarbonyl chloride) with an aniline derivative (e.g., 2-nitroaniline) in acetonitrile for 1 hour under constant stirring . The reaction yield and purity depend on solvent choice, temperature control, and stoichiometric ratios. Post-synthesis, slow solvent evaporation yields crystalline products suitable for X-ray crystallography. For purification, column chromatography or recrystallization in polar solvents (e.g., ethanol) is recommended.

Structural Characterization Techniques

Q. Q: Which advanced techniques are critical for resolving the molecular conformation of this compound?

A: Single-crystal X-ray diffraction (SC-XRD) is essential for determining dihedral angles between aromatic rings and hydrogen-bonding networks. For example, dihedral angles between the benzothiophene and phenyl rings in related compounds range from 8.5° to 13.5°, influencing supramolecular packing . Complementary techniques include:

- NMR spectroscopy : To confirm substituent positions and monitor reaction progress.

- FT-IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.

- HPLC-MS : For purity assessment and molecular weight verification.

Pharmacological Evaluation Strategies

Q. Q: How should researchers design assays to evaluate the bioactivity of this compound derivatives?

A:

Target Selection : Prioritize pathways relevant to the compound’s structural analogs (e.g., antihypertriglyceridemic agents for benzothiophene derivatives) .

In Vitro Assays : Use cell lines expressing target receptors (e.g., hepatic lipid metabolism models) to measure IC₅₀ values.

Mechanistic Studies : Employ techniques like Western blotting or qPCR to assess downstream gene/protein expression changes.

Data Validation : Include positive controls (e.g., fibrates for lipid-lowering studies) and triplicate measurements to ensure reproducibility.

Advanced Crystallography and Molecular Interactions

Q. Q: How do non-classical hydrogen bonds influence the crystal packing of this compound derivatives?

A: Weak C–H⋯O and C–H⋯S interactions dominate the supramolecular architecture. For example, in N-(2-nitrophenyl)thiophene-2-carboxamide, these interactions propagate parallel to the (010) plane, forming layered structures . Such packing patterns can affect solubility and stability. Computational tools (e.g., Mercury software) can model these interactions and predict physicochemical properties.

Handling Contradictory Bioactivity Data

Q. Q: How should researchers address discrepancies in bioactivity results across different studies?

A:

Methodological Audit : Compare assay conditions (e.g., cell line viability, solvent concentrations). For instance, dimethyl sulfoxide (DMSO) concentrations >1% may induce cytotoxicity, skewing results .

Structural Reanalysis : Verify compound identity via SC-XRD or NMR to rule out isomerism or degradation products.

Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables. Contradictions may arise from substituent electronic effects; nitro groups, for example, can alter electron density and binding affinity .

Reaction Pathway Optimization

Q. Q: What strategies enhance the yield of this compound derivatives during substitution reactions?

A:

- Catalysis : Use Lewis acids (e.g., AlCl₃) to activate carbonyl groups for nucleophilic attack.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .